molecular formula C19H16ClN5O2S B2599209 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 1428374-53-1

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2599209
CAS No.: 1428374-53-1
M. Wt: 413.88
InChI Key: NXTMWEIHVXHUAY-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as crystallization and chromatography are employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and solvents like ethanol or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide include:

  • N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
  • N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-bromophenyl)-5-methylisoxazole-4-carboxamide
  • N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-ethylisoxazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-12-16(17(24-27-12)14-5-2-3-6-15(14)20)18(26)21-9-7-13-11-28-19(23-13)25-10-4-8-22-25/h2-6,8,10-11H,7,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTMWEIHVXHUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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